molecular formula C13H15BrN2O B13927132 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B13927132
M. Wt: 295.17 g/mol
InChI Key: AZFILEFTQGKBKS-UHFFFAOYSA-N
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Description

1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)- typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Introduction of Substituents: The bromine atom and the tetrahydro-2H-pyran-2-yl group can be introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tetrahydro-2H-pyran-2-yl group in 1H-Indazole, 5-bromo-7-methyl-1-(tetrahydro-2H-pyran-2-yl)- adds to its chemical diversity and potential for unique biological activities. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

5-bromo-7-methyl-1-(oxan-2-yl)indazole

InChI

InChI=1S/C13H15BrN2O/c1-9-6-11(14)7-10-8-15-16(13(9)10)12-4-2-3-5-17-12/h6-8,12H,2-5H2,1H3

InChI Key

AZFILEFTQGKBKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(N=C2)C3CCCCO3)Br

Origin of Product

United States

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